molecular formula C7H9ClN2O2 B1319893 ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate CAS No. 173841-07-1

ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1319893
CAS RN: 173841-07-1
M. Wt: 188.61 g/mol
InChI Key: ZFAHXMHVTQJRLR-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Molecular Structure Analysis

The molecular structure of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The exact molecular structure specific to ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is not provided in the retrieved sources.


Chemical Reactions Analysis

The chemical reactions involving pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific chemical reactions involving ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate are not detailed in the retrieved sources.

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives have a wide range of applications in medicinal chemistry. They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate could potentially be used in the development of new drugs with these properties.

Drug Discovery

In the field of drug discovery, pyrazole derivatives are often used as scaffolds in the synthesis of bioactive chemicals . The unique structure of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate could make it a valuable scaffold for the development of new drugs.

Agrochemistry

Pyrazole derivatives also have applications in agrochemistry . They could potentially be used in the development of new pesticides or fertilizers.

Coordination Chemistry

In coordination chemistry, pyrazole derivatives can act as ligands to form complexes with metals . Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate could potentially be used in this way.

Organometallic Chemistry

Pyrazole derivatives are also used in organometallic chemistry . They can form organometallic compounds, which have applications in catalysis, materials science, and pharmaceuticals.

Green Synthesis

The synthesis of pyrazole derivatives can be carried out using green chemistry principles . This involves using environmentally friendly methods to reduce the impact on the environment.

Microwave-Assisted Synthesis

Pyrazole derivatives can be synthesized using microwave-assisted methods . This can increase the speed and efficiency of the synthesis process.

Multicomponent Approach

A multicomponent approach can be used to synthesize pyrazole derivatives . This involves combining multiple reactants in a single reaction to form the desired product.

Safety And Hazards

Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate should be handled as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

ethyl 5-chloro-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAHXMHVTQJRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230805
Record name Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

CAS RN

173841-07-1
Record name Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173841-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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